Benzo[c]xanthen-7-one
Overview
Description
Benzo[c]xanthen-7-one is a heterocyclic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens. The unique structure of this compound, which includes a fused tricyclic system with oxygen atoms, makes it a compound of interest in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]xanthen-7-one can be achieved through various methods. One common approach involves the condensation of cyclic diketones, aldehydes, and naphthols using catalysts such as 1,4-diazabicyclo[2.2.2]octane supported on Amberlyst-15 . Another method involves the use of hydroxybenzoic acid derivatives and phenolic compounds in the presence of Eaton’s reagent . These reactions typically yield the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. The classical Grover, Shah, and Shah method, which uses zinc chloride and phosphoryl chloride, is also utilized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzo[c]xanthen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens and nitro compounds .
Major Products
The major products formed from these reactions include hydroxy derivatives, quinones, and substituted xanthones, which have significant biological activities .
Scientific Research Applications
Benzo[c]xanthen-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Benzo[c]xanthen-7-one involves its interaction with topoisomerase enzymes, which are crucial for DNA replication and repair. By inhibiting these enzymes, the compound induces apoptosis in cancer cells through the mitochondrial pathway . It also downregulates the expression of proteins like Mcl-1, further promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[c]xanthen-7-one include other xanthone derivatives such as:
- 1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one
- 8,10-Dihydroxy-7H-benzo[c]xanthen-7-one
- 1,3-Bis(oxiran-2-ylmethoxy)-12H-benzo[b]xanthen-12-one
Uniqueness
What sets this compound apart is its potent topoisomerase inhibitory activity and its ability to selectively target cancer cells while sparing normal cells . This makes it a promising lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
benzo[c]xanthen-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEFLOYQNMSGDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489672 | |
Record name | 7H-Benzo[c]xanthen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63154-69-8 | |
Record name | 7H-Benzo[c]xanthen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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